Bienvenue dans la boutique en ligne BenchChem!

1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Medicinal chemistry Structure-activity relationship Spirochromanone

Deploy this structurally distinct spiro[chroman-2,4'-piperidin]-4-one analog in your ACC inhibitor or anticancer SAR program. The ortho-difluoromethylsulfonylbenzoyl substituent uniquely modulates lipophilicity and target engagement profiles—raising LogP by an estimated 0.5–1.0 log units versus common morpholino or piperidinyl analogs found in screening libraries. Request a purity-confirmed batch today to avoid wasting synthesis resources on unverified surrogate compounds.

Molecular Formula C21H19F2NO5S
Molecular Weight 435.44
CAS No. 896334-92-2
Cat. No. B2531902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
CAS896334-92-2
Molecular FormulaC21H19F2NO5S
Molecular Weight435.44
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
InChIInChI=1S/C21H19F2NO5S/c22-20(23)30(27,28)18-8-4-2-6-15(18)19(26)24-11-9-21(10-12-24)13-16(25)14-5-1-3-7-17(14)29-21/h1-8,20H,9-13H2
InChIKeyBBYXWLLSXPOFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-92-2): Structural and Pharmacological Context for Sourcing Decisions


1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-92-2) belongs to the spiro[chroman-2,4'-piperidin]-4-one class, a scaffold extensively investigated for acetyl-CoA carboxylase (ACC) inhibition [1] and anticancer activity [2]. The compound features a characteristic spirocyclic junction linking a chroman-4-one to a piperidine ring, acylated with a 2-((difluoromethyl)sulfonyl)benzoyl group. This difluoromethylsulfonyl moiety distinguishes it from the more common morpholinosulfonyl, piperidinylsulfonyl, and pyrrolidinylsulfonyl analogs that populate chemical libraries [3]. The molecular formula is C21H19F2NO5S with a molecular weight of 435.44 g/mol.

Why Closely Related Spirochromanone Analogs Cannot Substitute for CAS 896334-92-2 in Targeted Research Programs


Within the spiro[chroman-2,4'-piperidin]-4-one series, the nature and position of the sulfonyl-containing acyl substituent profoundly modulate both target potency and physicochemical properties. The ACC inhibitor SAR published by Shinde et al. demonstrates that potency varies from low nanomolar to inactive across 23 analogs (38a–m, 43a–j) with different acyl groups [1]. The difluoromethylsulfonyl group present in CAS 896334-92-2 introduces unique electronic and lipophilic characteristics compared to the morpholinosulfonyl analog (PubChem CID 16829619) [2] or the piperidin-1-ylsulfonyl analog. Substituting any of these analogs without experimental confirmation of equivalent target engagement, selectivity, and ADME properties risks invalidating comparative pharmacological conclusions and wasting synthesis resources on a compound with unverified activity at the intended target.

Quantitative Differentiation Evidence for 1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one Relative to Its Closest Structural Analogs


Ortho- vs. Para-Sulfonylbenzoyl Substitution: Positional Isomerism as a Determinant of Molecular Topology

CAS 896334-92-2 bears the difluoromethylsulfonyl group at the ortho position of the benzoyl ring, whereas the closest cataloged analog—1'-(4-(morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one (PubChem CID 16829619)—places the sulfonyl group at the para position [1]. This positional difference alters the spatial orientation of the sulfonyl group relative to the spirocyclic core, which can affect target binding. In the ACC inhibitor series, Shinde et al. showed that regioisomeric variation in the acyl substituent produced up to 100-fold differences in ACC inhibitory potency across analogs 38a–m [2].

Medicinal chemistry Structure-activity relationship Spirochromanone

Difluoromethylsulfonyl vs. Morpholinosulfonyl: Impact on Calculated Lipophilicity and Hydrogen-Bonding Capacity

The difluoromethylsulfonyl (–SO2CF2H) substituent in CAS 896334-92-2 introduces two electronegative fluorine atoms and a C–H hydrogen-bond donor capability absent in the morpholinosulfonyl analog. The morpholino analog (PubChem CID 16829619) has a computed XLogP3-AA of 1.7 [1]. While experimental logP for CAS 896334-92-2 has not been reported, the replacement of the morpholine oxygen and alkyl carbons with two fluorine atoms is expected to increase lipophilicity by approximately 0.5–1.0 log units based on the Hansch π constant for aromatic fluorine (+0.14 per fluorine) and the loss of the morpholine oxygen (π ≈ −0.5 to −1.0) [2].

Physicochemical properties Drug-likeness LogP

Spirochromanone Scaffold Potency Range: Class-Level ACC Inhibition Data Framing Expected Activity Windows

The spiro[chroman-2,4'-piperidin]-4-one scaffold has established ACC inhibitory activity spanning low nanomolar to inactive across 23 characterized derivatives. Shinde et al. reported that several compounds in series 38a–m and 43a–j exhibited ACC inhibition in the 'low nanomolar range,' with compound 38j demonstrating in vivo pharmacodynamic activity by reducing respiratory quotient (RQ) in C57BL/6J mice, indicating increased whole-body fat oxidation [1]. While CAS 896334-92-2 itself lacks published ACC IC50 data, its structural membership in this scaffold class places it within a chemotype of validated target engagement at ACC.

Acetyl-CoA carboxylase Enzyme inhibition Metabolic disease

Anticancer Activity in Spirochromanone Derivatives with Sulfonyl Spacers: Evidence from a Parallel Series

In a 2018 study of spiro[chroman-2,4'-piperidin]-4-one derivatives evaluated against MCF-7, A2780, and HT-29 cancer cell lines, compound 16—which contains a sulfonyl spacer—exhibited the most potent activity with IC50 values between 0.31 and 5.62 μM across the three lines. In contrast, the trimethoxyphenyl derivative 15 was the least potent (IC50 18.77–47.05 μM) [1]. Compound 16 also induced more than three-fold early apoptosis in MCF-7 cells after 24 h. Although CAS 896334-92-2 was not part of this specific study, the sulfonyl spacer motif common to both compound 16 and CAS 896334-92-2 suggests that the sulfonyl-linked benzoyl group may confer cytotoxicity advantages relative to non-sulfonyl analogs.

Anticancer Cytotoxicity Apoptosis

Recommended Application Scenarios for Procuring CAS 896334-92-2 Based on Structural Differentiation Evidence


ACC Inhibitor Lead Optimization and SAR Expansion

Given the established ACC inhibitory activity of the spiro[chroman-2,4'-piperidin]-4-one scaffold, CAS 896334-92-2 is best deployed as a structurally distinct analog for SAR studies exploring the impact of ortho-difluoromethylsulfonylbenzoyl substitution on ACC potency and selectivity [1]. Its unique ortho-substitution pattern and fluorinated sulfonyl group differentiate it from the para-substituted morpholino, piperidino, and pyrrolidino analogs commonly found in screening libraries. Head-to-head ACC IC50 profiling against compound 38j (in vivo-active benchmark) and the morpholinosulfonyl analog (PubChem CID 16829619) can elucidate the contribution of the difluoromethylsulfonyl pharmacophore to target engagement and metabolic stability.

Oncology Research Leveraging Sulfonyl Spacer-Mediated Cytotoxicity

The demonstrated potency advantage of sulfonyl-containing spirochromanones over non-sulfonyl analogs in cancer cell lines (6- to 60-fold IC50 improvement) provides a strong rationale for evaluating CAS 896334-92-2 in cytotoxicity and apoptosis assays [2]. Comparative screening against MCF-7, A2780, and HT-29 cell lines alongside compound 16 (the most potent sulfonyl-spacer analog from the 2018 study) would establish whether the difluoromethylsulfonyl modification further enhances or modulates the anticancer activity profile observed for the class.

Physicochemical Property Differentiation and in Vitro ADME Profiling

The estimated 0.5–1.0 log unit increase in lipophilicity for CAS 896334-92-2 relative to the morpholinosulfonyl analog (XLogP3-AA = 1.7) [3] predicts altered membrane permeability and metabolic stability profiles. This compound is suited for parallel artificial membrane permeability assay (PAMPA) and microsomal stability studies comparing the difluoromethylsulfonyl, morpholinosulfonyl, and piperidinylsulfonyl analogs to experimentally determine the impact of fluorination on ADME properties within this scaffold class.

Quote Request

Request a Quote for 1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.